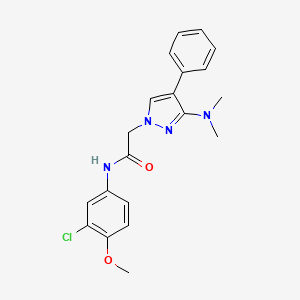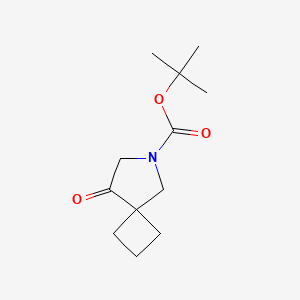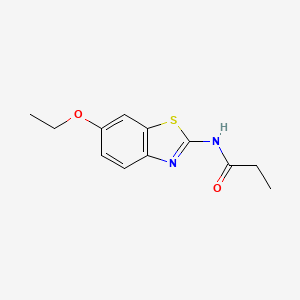
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged bicyclic ring system with multiple applications . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .
Synthesis Analysis
While specific synthesis methods for “N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide” were not found, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .
Wissenschaftliche Forschungsanwendungen
Psychotropic, Anti-inflammatory, and Cytotoxic Activities
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide and its derivatives exhibit notable psychotropic, anti-inflammatory, and cytotoxic properties. Studies have shown that these compounds have sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with some demonstrating antimicrobial action (Zablotskaya et al., 2013).
Antimicrobial Activity
Several derivatives of N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide have been synthesized and found to possess significant antimicrobial activity. These compounds have shown notable activity against various bacteria and fungi species (Evren et al., 2020).
Enhancement of Physical Performance
Derivatives of 2-animo-6-ethoxybenzothiazole, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been tested for their effect on physical work capacity in mice. These substances have shown to enhance physical performance in various tests (Цублова et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives, including those related to N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These inhibitors offer stability and high inhibition efficiencies, suggesting their potential application in protecting materials against corrosion (Hu et al., 2016).
MMP Inhibition in Tissue Damage
Some benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been studied for their potential in inhibiting matrix metalloproteinases (MMPs) in tissue damage scenarios. These compounds have shown appreciable anti-inflammatory and potential wound healing effects, with certain derivatives demonstrating high activity in inhibiting MMP-9 (Incerti et al., 2018).
Luminescent Properties for White Light Emission
Benzothiazole derivatives, including N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been explored for their luminescent properties. These compounds exhibit distinct emission regions, making them suitable for applications in white-light-emitting devices (Lu et al., 2017).
DPP-IV Inhibition for Type 2 Diabetes Treatment
Derivatives incorporating the 6-substituted benzothiazole group, related to N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide, have been evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors, showing potent activity. These compounds are being considered for the treatment of type 2 diabetes (Nitta et al., 2008).
Eigenschaften
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-11(15)14-12-13-9-6-5-8(16-4-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFQIGFTUVFWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)propanamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(4-chlorophenyl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2794709.png)
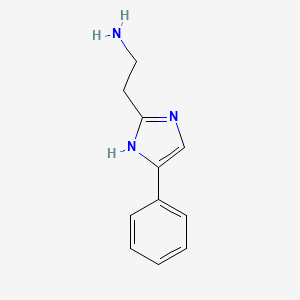

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
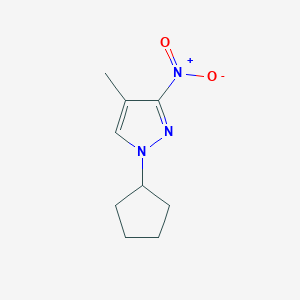
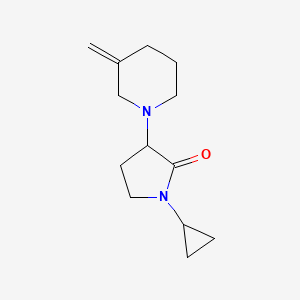
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
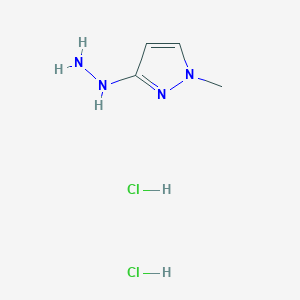
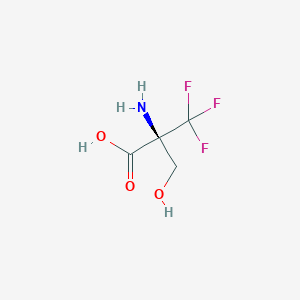
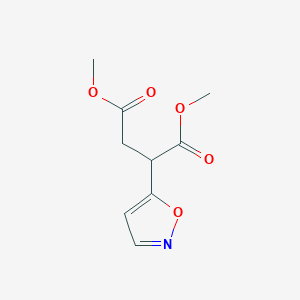
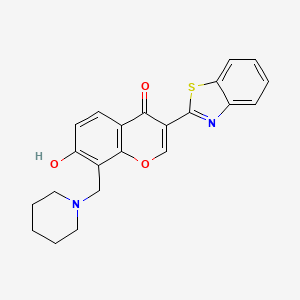
![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)
